molecular formula C15H22Cl2N2O2 B2740360 2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride CAS No. 1052542-78-5

2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride

Cat. No. B2740360
CAS RN: 1052542-78-5
M. Wt: 333.25
InChI Key: DTYZBXKUDSJZOP-UHFFFAOYSA-N
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Description

“2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride” is a chemical compound with the molecular formula C15H21ClN2O2•HCl . It has a molecular weight of 333.25 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its InChI code: 1S/C13H23ClN2O2.ClH/c14-10-12(17)15-11-13(4-2-1-3-5-13)16-6-8-18-9-7-16;/h1-11H2,(H,15,17);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or literature.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research where it serves as a biochemical tool. It helps in the study of proteomes and their functions, particularly in understanding the structure and function of proteins, which are vital for cellular processes .

Pharmacological Synthesis

In the field of pharmacology, this chemical is involved in the synthesis of new pharmaceutical compounds . It is used to create derivatives that have potential therapeutic applications, contributing to the development of new medications .

Molecular Interaction Studies

Researchers use this compound to study molecular interactions . It is particularly useful in examining how molecular structures with specific functional groups or physicochemical properties interact, which is crucial for drug design .

Biological Activity Analysis

The compound is instrumental in analyzing the biological activity of synthetic, semi-synthetic, and natural substances. Understanding these activities is essential for assessing the safety and efficacy of pharmaceuticals .

Chemical Diversity Exploration

It plays a role in exploring the chemical diversity of phenoxy acetamide derivatives. This exploration is significant for identifying pharmacologically interesting compounds with diverse compositions .

Nonlinear Optical (NLO) Properties Research

“2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride” is studied for its nonlinear optical properties , which are important for applications in optical communication, sensing, data storage, and computing .

Safety and Efficacy Enhancement

The compound is used to design new derivatives of phenoxy acetamide that are safe and effective. This enhances the quality of life by providing better therapeutic agents .

Drug Process Improvement

Lastly, it is used to improve the processes by which existing pharmaceuticals are made. This includes researching the effects of biologically active substances based on their molecular structure and properties .

Safety and Hazards

The compound has been associated with hazard statements H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2.ClH/c1-12(17-14(19)11-16)15(13-5-3-2-4-6-13)18-7-9-20-10-8-18;/h2-6,12,15H,7-11H2,1H3,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYZBXKUDSJZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-methyl-2-morpholin-4-yl-2-phenylethyl)acetamide hydrochloride

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